2-tert-butyl-N-(4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
CAS No.: 2549006-71-3
Cat. No.: VC11847457
Molecular Formula: C18H20N4O2
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549006-71-3 |
|---|---|
| Molecular Formula | C18H20N4O2 |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | 2-tert-butyl-N-(4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
| Standard InChI | InChI=1S/C18H20N4O2/c1-18(2,3)15-11-22-16(20-15)10-9-14(21-22)17(23)19-12-5-7-13(24-4)8-6-12/h5-11H,1-4H3,(H,19,23) |
| Standard InChI Key | NFRQXKZQTIFNMC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)OC |
| Canonical SMILES | CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises three key regions:
-
Imidazo[1,2-b]pyridazine core: A fused bicyclic system with nitrogen atoms at positions 1, 2, and 3, providing a planar aromatic scaffold conducive to π-π stacking interactions with biological targets .
-
tert-Butyl substituent: Positioned at C2, this bulky alkyl group enhances lipophilicity, potentially improving membrane permeability and metabolic stability .
-
4-Methoxyphenyl carboxamide: The N-(4-methoxyphenyl) group at C6 introduces hydrogen-bonding capabilities via the carboxamide and methoxy functionalities, critical for target binding .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 324.4 g/mol | |
| IUPAC Name | 2-tert-butyl-N-(4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide | |
| logP | 3.22 | |
| Hydrogen Bond Acceptors | 8 |
Synthesis and Reactivity
Synthetic Pathways
The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves multi-step strategies:
-
Core Formation: Cyclocondensation of 3-aminopyridazine with α-haloketones or aldehydes under acidic conditions . For this compound, 6-fluoroimidazo[1,2-b]pyridazine serves as a starting material, undergoing palladium-catalyzed C-H activation for introducing the tert-butyl group .
-
Carboxamide Functionalization: Coupling the C6 position with 4-methoxyaniline using carbodiimide-based reagents (e.g., EDC/HOBt) .
Chemical Reactivity
-
Nucleophilic Substitution: The carboxamide group participates in acyl transfer reactions, enabling derivatization for structure-activity relationship (SAR) studies .
-
Electrophilic Aromatic Substitution: The electron-rich imidazo[1,2-b]pyridazine core undergoes halogenation or nitration at C3 or C7 positions .
Pharmacological Activities
Kinase Inhibition
Imidazo[1,2-b]pyridazines are recognized as pan-Janus kinase (JAK) inhibitors, with demonstrated efficacy in autoimmune and inflammatory diseases . While direct data for this compound is limited, structural analogs exhibit IC values <100 nM against JAK1/2/3, suggesting potential utility in rheumatoid arthritis and psoriasis .
Neurodegenerative Disease Applications
Imidazo[1,2-b]pyridazines with dimethylaminophenyl substituents show high affinity for β-amyloid plaques (K = 11 nM), positioning them as candidates for positron emission tomography (PET) tracers in Alzheimer’s disease . The tert-butyl group in this compound could reduce nonspecific binding, improving diagnostic specificity .
Applications in Drug Development
Oncology
Compounds with the imidazo[1,2-b]pyridazine scaffold inhibit Trk kinases, which are implicated in tumor proliferation . For example, patent CA2738026C describes analogs with nanomolar potency against TrkA/B/C, highlighting potential for neuroblastoma therapy .
Agricultural Chemistry
Derivatives of this scaffold are utilized in agrochemicals for pest control, leveraging their stability under environmental conditions . The methoxyphenyl group may enhance soil adsorption, prolonging efficacy .
Comparative Analysis with Structural Analogs
Table 2: Activity Profiles of Related Compounds
Future Directions and Challenges
Optimization Strategies
-
Bioavailability Enhancement: Introducing polar groups (e.g., hydroxyl) to balance logP without compromising target affinity .
-
Selectivity Profiling: Screening against kinase panels to minimize off-target effects .
Clinical Translation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume